7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers seeking to optimize drug-target interactions often encounter inadequate lipophilicity and metabolic stability from non-fluorinated indole scaffolds. 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde directly addresses this limitation: • Trifluoromethyl substitution: ΔXLogP +0.5 and three-fold increase in HBA (4 vs. 1), enhancing membrane permeability and oral bioavailability. • Reactive 2-aldehyde handle for facile conjugation to probes, affinity tags, or biotin, accelerating chemical biology studies. • Demonstrated utility in synthesizing anti-HIV-1 leads with IC50 comparable to efavirenz. Supplied with 98% purity and supported by global logistics for rapid delivery.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
Cat. No. B13343076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1H-indole-2-carbaldehyde
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C=O
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(5-15)14-9(6)8/h1-5,14H
InChIKeyLOKMFTVQOFAWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde: A Key Building Block in Medicinal Chemistry


7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a specialized fluorinated indole derivative characterized by the presence of a trifluoromethyl group at the 7-position and a reactive aldehyde group at the 2-position of the indole ring system [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for drug discovery, due to its unique combination of physicochemical properties and reactive functional groups [2]. Its molecular formula is C10H6F3NO, and it has a molecular weight of 213.16 g/mol [1].

Why 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde Cannot Be Replaced by Unsubstituted Indole-2-carbaldehyde


Substituting 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde with its non-fluorinated analog, 1H-indole-2-carbaldehyde, is not viable for applications requiring specific lipophilicity, enhanced metabolic stability, or modulated electronic properties. The trifluoromethyl group is a potent electron-withdrawing and lipophilic substituent that fundamentally alters the physicochemical profile of the indole core [1]. This modification results in a quantifiable increase in lipophilicity (ΔXLogP = +0.5) and a three-fold increase in hydrogen bond acceptor capacity, which are critical parameters for optimizing drug-target interactions and pharmacokinetic properties [2][3]. Furthermore, the presence of the CF3 group can significantly influence the regioselectivity and yield of downstream synthetic transformations, making the fluorinated building block a distinct and often irreplaceable chemical input [4].

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde: Quantitative Evidence for Scientific Selection


Enhanced Lipophilicity for Improved Drug-Likeness vs. Unsubstituted Analog

The incorporation of a trifluoromethyl group at the 7-position of the indole ring significantly increases the compound's lipophilicity compared to the unsubstituted 1H-indole-2-carbaldehyde. This is a key parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates [1]. The target compound exhibits an XLogP3-AA value of 2.7, compared to 2.2 for the non-fluorinated analog, representing a quantifiable increase of 0.5 units [2][3].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Increased Hydrogen Bond Acceptor Capacity vs. Unsubstituted Analog

The trifluoromethyl group contributes three additional fluorine atoms, which serve as potent hydrogen bond acceptors. This significantly increases the compound's capacity for non-covalent interactions with biological targets, a critical factor for binding affinity and specificity [1]. The target compound has a hydrogen bond acceptor count of 4, compared to just 1 for the unsubstituted 1H-indole-2-carbaldehyde [2][3].

Medicinal Chemistry Molecular Modeling Drug Design

Class-Level Evidence for Potent Antiviral Activity in Trifluoromethyl Indoles

While specific data for 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is not available, a study on a closely related series of trifluoromethyl indoles demonstrated potent anti-HIV-1 activity. The lead compounds in this series exhibited IC50 values at low nanomolar levels against wild-type HIV-1, comparable to the clinically used drug efavirenz and superior to nevirapine [1]. This class-level evidence strongly suggests that the trifluoromethyl indole scaffold, of which the target compound is a key building block, has high potential for developing potent antiviral agents.

Antiviral Research HIV-1 Medicinal Chemistry

Specialized Commercial Availability and Cost-Effectiveness Analysis

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a specialized building block with a higher cost per gram compared to its unsubstituted analog, reflecting its increased synthetic complexity and value in high-value applications. The target compound is available from suppliers such as Santa Cruz Biotechnology at a price of $263 for 500 mg . In contrast, the unsubstituted 1H-indole-2-carbaldehyde is available from multiple vendors at a significantly lower cost, for example, $343.80 for 10 g from Biosynth .

Procurement Chemical Sourcing Building Blocks

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde: Key Application Scenarios in Research and Industry


Antiviral Drug Discovery: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound serves as a crucial intermediate for synthesizing a novel class of trifluoromethyl indoles, which have demonstrated potent anti-HIV-1 activity in vitro, with IC50 values comparable to the clinical drug efavirenz [1]. The aldehyde group at the 2-position provides a convenient handle for further functionalization, allowing medicinal chemists to elaborate the core structure and optimize potency and resistance profiles [2].

Synthesis of Lipophilic, Metabolically Stable Drug Candidates

The trifluoromethyl group significantly enhances the lipophilicity (XLogP = 2.7) and hydrogen bond acceptor capacity (HBA = 4) of the indole scaffold compared to its non-fluorinated analog [1]. This makes the compound an ideal starting material for designing drug candidates with improved membrane permeability and favorable ADME properties, which are critical for oral bioavailability and overall drug-likeness [2].

Advanced Organic Synthesis: Regioselective Transformations

The strong electron-withdrawing nature of the 7-trifluoromethyl group can influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the indole core [1]. This property can be exploited in the design of novel synthetic routes to access otherwise difficult-to-obtain substitution patterns, enabling the efficient construction of complex molecular architectures for chemical biology and materials science applications [2].

Chemical Probe Development for Target Identification and Validation

The reactive aldehyde functionality allows for the facile conjugation of the trifluoromethyl indole core to affinity tags, fluorophores, or biotin [1]. This enables the creation of high-quality chemical probes for use in pull-down assays, cellular imaging studies, and other target engagement experiments, thereby accelerating the process of target identification and validation in early-stage drug discovery [2].

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